Ethyl 2-(5-chloropyridin-2-YL)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(5-chloropyridin-2-YL)pyrimidine-5-carboxylate is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-chloropyridin-2-YL)pyrimidine-5-carboxylate typically involves the reaction of ethyl 6-carbamimidoylnicotinate hydrochloride with benzyl 1,2,3-triazine-5-carboxylate in the presence of potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) at room temperature . The reaction mixture is stirred for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloropyridin-2-YL)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines and hydrazine.
Oxidation and reduction:
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines and hydrazine are commonly used under mild conditions.
Oxidation and reduction:
Major Products Formed
Nucleophilic substitution: Products formed include derivatives with substituted amine or hydrazine groups.
Oxidation and reduction:
Scientific Research Applications
Ethyl 2-(5-chloropyridin-2-YL)pyrimidine-5-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-(5-chloropyridin-2-YL)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating its potential as an antifibrotic agent
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Exhibits antifibrotic activity with an IC₅₀ value of 45.69 μM.
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate: Exhibits antifibrotic activity with an IC₅₀ value of 45.81 μM.
Uniqueness
Ethyl 2-(5-chloropyridin-2-YL)pyrimidine-5-carboxylate is unique due to its specific structural features, including the presence of both pyridine and pyrimidine rings, which contribute to its diverse pharmacological activities.
Properties
Molecular Formula |
C12H10ClN3O2 |
---|---|
Molecular Weight |
263.68 g/mol |
IUPAC Name |
ethyl 2-(5-chloropyridin-2-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H10ClN3O2/c1-2-18-12(17)8-5-15-11(16-6-8)10-4-3-9(13)7-14-10/h3-7H,2H2,1H3 |
InChI Key |
YRSZGOKRHBLBHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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